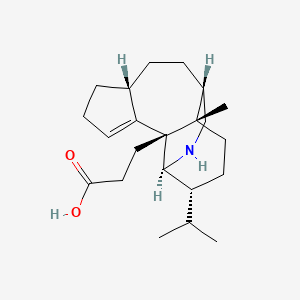

Paxdaphnidine B

説明

Paxdaphnidine B is a structurally unique alkaloid isolated from the twigs and leaves of Daphniphyllum paxianum, a plant traditionally used in Chinese medicine for treating asthma, inflammation, and fever . First reported in 2003, it belongs to the Daphniphyllum alkaloid family, characterized by intricate polycyclic frameworks derived from six mevalonic acid units . Its molecular formula is C₂₂H₃₅NO₂, with six degrees of unsaturation and a tetracyclic skeleton featuring a carboxylate group (δC 181.8), a trisubstituted double bond (δH 5.78), and three methyl groups (δH 0.99, 0.99, 1.23) . Key structural features include a 14,15:19,N-seco-Yuzurimine framework, distinguishing it from other alkaloids in its class .

Paxdaphnidine B is hypothesized to originate from sec-odaphniphylline-type precursors via C–C bond cleavage and intramolecular rearrangements (Scheme 1, ). Its stereochemistry and biosynthesis pathways challenge earlier assumptions about Daphniphyllum alkaloid biogenesis .

特性

分子式 |

C22H35NO2 |

|---|---|

分子量 |

345.5 g/mol |

IUPAC名 |

3-[(1S,2S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azatetracyclo[8.6.0.02,13.03,7]hexadec-3-en-2-yl]propanoic acid |

InChI |

InChI=1S/C22H35NO2/c1-14(2)17-9-11-21(3)16-8-7-15-5-4-6-18(15)22(21,12-10-19(24)25)20(17)23-13-16/h6,14-17,20,23H,4-5,7-13H2,1-3H3,(H,24,25)/t15-,16-,17-,20+,21+,22+/m1/s1 |

InChIキー |

RVEHXCTUKLDIGQ-SQXXJVNJSA-N |

異性体SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@H]4CCC=C4[C@]2([C@H]1NC3)CCC(=O)O)C |

正規SMILES |

CC(C)C1CCC2(C3CCC4CCC=C4C2(C1NC3)CCC(=O)O)C |

同義語 |

paxdaphnidine B |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Daphniphyllum alkaloids exhibit remarkable structural diversity. Below is a comparative analysis of Paxdaphnidine B and related compounds:

Table 1: Structural and Functional Comparison of Paxdaphnidine B and Analogous Alkaloids

Key Findings

Skeletal Complexity :

- Paxdaphnidine B’s tetracyclic skeleton is simpler than Paxdaphnidine A’s pentacyclic system but more complex than open-chain derivatives like Caldphnidine C .

- Unlike Yuzurimine-type alkaloids (e.g., Yuzurimine E), Paxdaphnidine B lacks a lactone ring, instead featuring a carboxylate group .

Biosynthetic Relationships :

- Both Paxdaphnidines A and B derive from sec-odaphniphylline precursors but diverge via distinct rearrangement pathways (C-7–C-10 cleavage for B vs. tandem rearrangements for A) .

- The 14,15:19,N-seco-Yuzurimine framework of Paxdaphnidine B suggests it is a biosynthetic intermediate for classical Yuzurimine alkaloids .

Bioactivity Gaps :

- While some Daphniphyllum alkaloids (e.g., Daphnilongeranin A) show cytotoxicity, Paxdaphnidine B’s bioactivity remains uncharacterized . This contrasts with Deoxycalyciphylline B, which exhibits moderate cytotoxicity .

Structural Uniqueness :

- Paxdaphnidine B’s tetracyclic skeleton is distinct from the hexacyclic systems of Deoxycalyciphylline B and the fused pentacycles of Daphnipaxinin .

Research Implications

The structural elucidation of Paxdaphnidine B has advanced understanding of Daphniphyllum alkaloid biosynthesis, particularly bond-cleavage and rearrangement mechanisms . However, the lack of bioactivity data highlights a critical research gap. Future studies should prioritize:

- Synthetic accessibility : Bioinspired synthesis to explore structure-activity relationships.

- Targeted assays : Evaluation of antimicrobial, anti-inflammatory, or cytotoxic properties.

- Comparative genomics: Investigating gene clusters responsible for skeletal diversification in D. paxianum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。